molecular formula C5H9NaO3S B15185449 Sodium 2-hydroxy-4-(methylthio)butanoate CAS No. 23597-90-2

Sodium 2-hydroxy-4-(methylthio)butanoate

Cat. No.: B15185449
CAS No.: 23597-90-2
M. Wt: 172.18 g/mol
InChI Key: JNATWEVVLQFGLU-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-4-(methylthio)butanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is derived from 2-hydroxy-4-(methylthio)butanoic acid, which is commonly used as an animal feed additive due to its nutritional benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-hydroxy-4-(methylthio)butanoate typically involves the neutralization of 2-hydroxy-4-(methylthio)butanoic acid with sodium hydroxide. This reaction is straightforward and can be carried out under mild conditions. The acid is dissolved in water, and sodium hydroxide is added slowly with constant stirring until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt .

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of 2-hydroxy-4-(methylthio)butanenitrile or 2-hydroxy-4-(methylthio)butanamide in the presence of acid. This process requires high temperatures and strict acidic conditions, producing large amounts of unwanted inorganic salts . An alternative method involves the use of immobilized nitrilase, which offers a more efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-hydroxy-4-(methylthio)butanoate undergoes various chemical reactions, including oxidation, esterification, and substitution.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Sodium 2-hydroxy-4-(methylthio)butanoate acts as a methionine analogue. In biological systems, it can be absorbed and converted to methionine, an essential amino acid. This conversion facilitates protein synthesis and other metabolic processes. In the rumen environment of dairy cows, it aids in fiber degradation and serves as a nitrogen source, ultimately improving milk production and composition .

Comparison with Similar Compounds

Similar Compounds

  • Sodium dodecanoate
  • Sodium dodecyl sulfate
  • Sodium 2-alkanoloxy-4-(methylsulfinyl)butanoate

Uniqueness

Sodium 2-hydroxy-4-(methylthio)butanoate stands out due to its unique combination of properties. It has good water solubility, low Krafft point, high surface tension reduction efficiency, and improved calcium tolerance compared to other anionic surfactants . Additionally, its role as a methionine analogue makes it valuable in both nutritional and industrial applications .

Properties

CAS No.

23597-90-2

Molecular Formula

C5H9NaO3S

Molecular Weight

172.18 g/mol

IUPAC Name

sodium;2-hydroxy-4-methylsulfanylbutanoate

InChI

InChI=1S/C5H10O3S.Na/c1-9-3-2-4(6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

JNATWEVVLQFGLU-UHFFFAOYSA-M

Canonical SMILES

CSCCC(C(=O)[O-])O.[Na+]

Related CAS

583-91-5 (Parent)

Origin of Product

United States

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